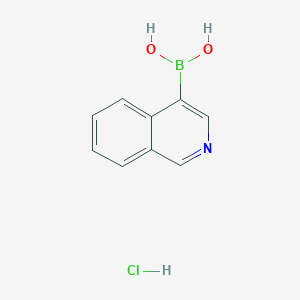

Isoquinoline-4-boronic acid hydrochloride

Descripción general

Descripción

Isoquinoline-4-boronic acid hydrochloride is an organic compound with the chemical formula C9H9BClNO2. It is a derivative of isoquinoline, containing a boronic acid group at the 4-position, and is typically found in its hydrochloride salt form to enhance solubility and stability. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoquinoline-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with boronic acid or boronic esters. The process typically requires a catalyst, such as palladium, and proceeds under mild conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Isoquinoline-4-boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to isoquinoline-4-boronic acid.

Reduction: Formation of isoquinoline derivatives.

Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often employs nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Selective Inhibitors : Isoquinoline-4-boronic acid hydrochloride is utilized in the preparation of selective inhibitors for steroid-11β-hydroxylase (CYP11B1), which is crucial in treating cortisol-dependent diseases. This application highlights its potential in managing endocrine disorders .

Anticancer Agents : Research has shown that compounds derived from this compound can exhibit potent anticancer activities. For instance, boronic acid-containing pyrazolo[4,3-f]quinoline compounds synthesized using this boronic acid have demonstrated significant inhibition of cancer cell growth, particularly in renal cancer and leukemia models . These compounds were evaluated through kinase inhibition screening, showcasing their potential as dual inhibitors in cancer therapy.

Anti-inflammatory Agents : The synthesis of aminoarylpyridazines from this compound has led to the development of selective CB2 agonists, which are promising candidates for treating inflammatory pain . The modulation of cannabinoid receptors presents a novel approach to pain management.

Organic Synthesis Applications

Suzuki-Miyaura Cross-Coupling Reactions : this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the coupling of various aryl and heteroaryl halides, enabling the synthesis of complex organic molecules . This reaction is particularly valuable in pharmaceutical chemistry for constructing diverse molecular architectures.

Synthesis of Heterocycles : The compound is also involved in synthesizing heteroaryl substituted tetrahydropyrroloquinolinone derivatives, which act as aldosterone synthase inhibitors. This application underscores its role in developing drugs targeting hormonal pathways .

Antimicrobial Properties : Recent studies have explored the antibacterial activity of isoquinoline derivatives against resistant strains of bacteria. For example, isoquinoline sulfonamides derived from similar structures have shown effectiveness against fluoroquinolone-resistant Escherichia coli, indicating that isoquinoline-based compounds could be pivotal in addressing antibiotic resistance .

Enzyme Inhibition : this compound has been investigated for its ability to inhibit various enzymes involved in disease processes. Boron-containing compounds are increasingly recognized for their role as enzyme inhibitors, showcasing the broader potential of isoquinoline derivatives in drug discovery .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study involving the synthesis and testing of isoquinoline derivatives revealed that specific compounds exhibited over 70% inhibition of CLK kinases at low concentrations (25 nM), leading to significant anticancer effects through mechanisms such as DNA damage induction and cell cycle arrest .

Case Study 2: Antibacterial Efficacy

In a screening of small molecules, isoquinoline sulfonamide derivatives were identified as potent inhibitors against E. coli, with a minimum inhibitory concentration (MIC) as low as 6.25 µM. This finding emphasizes the potential for developing new antibiotics based on isoquinoline structures .

Mecanismo De Acción

The mechanism by which isoquinoline-4-boronic acid hydrochloride exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

Isoquinoline-4-boronic acid hydrochloride can be compared with other boronic acid derivatives, such as:

- Phenylboronic acid

- Pyridine-3-boronic acid

- Quinoline-8-boronic acid

Uniqueness: What sets this compound apart is its specific structure, which allows for unique reactivity and selectivity in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions makes it a versatile and valuable reagent in both research and industrial applications .

Actividad Biológica

Isoquinoline-4-boronic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

This compound can be synthesized through various methods, including palladium-catalyzed reactions that involve the borylation of isoquinoline derivatives. A recent study demonstrated a novel method for synthesizing borylated quinolines, which can be converted into boronic acids and utilized in Suzuki coupling reactions, a key step in the development of pharmacologically active compounds . The efficiency of these synthetic routes is crucial for producing compounds for biological testing.

2.1 Antiproliferative Activity

Research has indicated that isoquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on structural optimization of isoquinoline derivatives found that certain 4-substituted isoquinolines showed potent inhibition against neuroendocrine prostate cancer (NEPC) cell lines, with some compounds demonstrating IC50 values as low as 0.47 μM . This suggests that this compound may possess similar antiproliferative properties, making it a candidate for further investigation.

| Compound | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 1 | LASCPC-01 | 0.47 | High |

| Compound 2 | PC-3 | - | Moderate |

| Isoquinoline-4-boronic acid HCl | Unknown | - | Potential |

The mechanism by which isoquinoline derivatives exert their antiproliferative effects often involves cell cycle arrest and apoptosis induction. For instance, compounds derived from lycobetaine were shown to induce G1 cell cycle arrest and promote apoptosis in a dose-dependent manner . Understanding these mechanisms is essential for developing targeted therapies.

3.1 Antimicrobial Properties

Isoquinoline derivatives have also been investigated for their antimicrobial activities. A study identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, demonstrating antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli with minimum inhibitory concentrations (MIC) as low as 6.25 µM . This highlights the potential of this compound in combating resistant bacterial strains.

3.2 Other Therapeutic Applications

Additionally, boronic acids are known to act as enzyme inhibitors and have been explored in the context of diabetes management and cancer therapy due to their ability to interact with diols in biological systems . The unique properties of boron-containing compounds may enhance the therapeutic profiles of isoquinoline derivatives.

4. Case Studies

Several studies have illustrated the biological potential of isoquinoline derivatives:

- Case Study 1 : A novel isoquinoline derivative was tested against NEPC cells, showing significant antiproliferative activity compared to standard treatments.

- Case Study 2 : Isoquinoline sulfonamides were screened for antibacterial activity, leading to the identification of compounds effective against resistant bacteria.

Propiedades

IUPAC Name |

isoquinolin-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBIOGMRHMKPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=CC=CC=C12)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648597 | |

| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-23-7 | |

| Record name | Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677702-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.